molecular formula C7H4FN3S B14230056 3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole CAS No. 828254-44-0

3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole

Cat. No.: B14230056
CAS No.: 828254-44-0
M. Wt: 181.19 g/mol
InChI Key: XYSHNWBFLRYJFL-UHFFFAOYSA-N
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Description

3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole is a heterocyclic compound that contains a fluorine atom, a pyridine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole typically involves the reaction of 3-aminopyridine with a suitable fluorinating agent and a thiadiazole precursor. One common method involves the use of fluorine gas or a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The thiadiazole ring can be formed through cyclization reactions involving sulfur and nitrogen-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

  • **Oxidation

Properties

CAS No.

828254-44-0

Molecular Formula

C7H4FN3S

Molecular Weight

181.19 g/mol

IUPAC Name

3-fluoro-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C7H4FN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H

InChI Key

XYSHNWBFLRYJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NSN=C2F

Origin of Product

United States

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